N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide, also known as MMTP, is a potent and selective μ-opioid receptor agonist. It has been widely studied for its potential applications in the field of pain management and addiction treatment.
Wirkmechanismus
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide acts as a selective agonist of the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By activating this receptor, N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide can produce analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to produce tolerance and dependence with repeated use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide in lab experiments is its potency and selectivity for the μ-opioid receptor. This allows for precise modulation of this receptor and its downstream effects. However, one limitation is that N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide can produce tolerance and dependence with repeated use, which may complicate long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide. One area of focus could be on developing novel formulations or delivery methods to improve its efficacy and reduce its side effects. Another area of focus could be on exploring its potential as a treatment for other conditions, such as depression or anxiety. Finally, further studies could be conducted to better understand the mechanisms underlying its analgesic and anti-addictive effects, which could lead to the development of new therapies for pain management and addiction treatment.
Synthesemethoden
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide can be synthesized by reacting N-methyl-4-piperidone with 3-(methylthio)benzyl chloride, followed by reaction with 4-chlorobenzoyl chloride. The resulting compound can then be purified by column chromatography to obtain pure N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide has been extensively studied for its potential applications in pain management and addiction treatment. It has been shown to have potent analgesic effects in animal models of pain, and may be useful in the treatment of chronic pain conditions. In addition, N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide has been shown to have potential as a treatment for opioid addiction, as it can reduce the severity of withdrawal symptoms and decrease the reinforcing effects of opioids.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-methylsulfanylphenyl)methyl]-4-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-23(15-16-5-3-7-20(13-16)25-2)21(24)18-10-8-17(9-11-18)19-6-4-12-22-14-19/h3,5,7-11,13,19,22H,4,6,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENRJPHWOHAIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)SC)C(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.